molecular formula C12H12N2O2S B2993088 N-(5-methylisoxazol-3-yl)-2-(methylthio)benzamide CAS No. 896351-16-9

N-(5-methylisoxazol-3-yl)-2-(methylthio)benzamide

Cat. No.: B2993088
CAS No.: 896351-16-9
M. Wt: 248.3
InChI Key: VTWUUSWQOLEWRX-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-(methylthio)benzamide is a synthetic small molecule featuring a benzamide core linked to a 5-methylisoxazole ring via an amine group, with a methylthio substituent on the benzene ring. This structure is of significant interest in medicinal chemistry and drug discovery research. Compounds with similar isoxazole and benzamide scaffolds, such as 3-(2-aminobenzo[d]thiazol-5-yl)benzamide derivatives, have been investigated as potent anticancer agents targeting specific pathways like ROR1 inhibition . Other benzamide-based structures have also been identified as inhibitors of protein targets like HSET (KIFC1), a kinesin involved in mitosis, highlighting the potential of this chemical class in developing novel anticancer therapies . The isoxazole moiety is a common heterocycle in pharmaceutical research, found in various bioactive molecules. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-7-11(14-16-8)13-12(15)9-5-3-4-6-10(9)17-2/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWUUSWQOLEWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-2-(methylthio)benzamide typically involves the reaction of 5-methylisoxazole with 2-(methylthio)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of N-(5-methylisoxazol-3-yl)-2-(methylthio)benzamide with selected analogues:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound Benzamide + Isoxazole 2-(Methylthio), 5-methylisoxazole 232.24 Not reported Amide, Methylthio, Isoxazole
N-(5-Isoxazol-5-yl-3-phenyl-thiadiazol-2-ylidene)-benzamide (Compound 6, ) Benzamide + Thiadiazole Phenyl, Isoxazole 348.39 160 Amide, Thiadiazole, Isoxazole
Nitazoxanide () Benzamide + Nitrothiazole 2-Acetyloxy, 5-nitrothiazole 307.18 Not reported Amide, Nitrothiazole
N-{1-[[2-[5-(4-Chlorobenzylidene)-thiazolidin-2-ylidene]hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide (Compound 21, ) Benzamide + Thiazolidinone 4-Chlorobenzylidene, Methylthio ~537 220–222 Amide, Thiazolidinone, Hydrazine
2-[[(5-Methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide () Pyridinecarboxamide + Isoxazole 5-Methylisoxazole, Nitrophenyl, Methylthio Not reported Not reported Amide, Isoxazole, Nitro
Key Observations:
  • Heterocyclic Influence : The substitution of isoxazole (target compound) with thiadiazole (Compound 6) or nitrothiazole (Nitazoxanide) significantly increases molecular weight and alters bioactivity. Thiadiazole-containing compounds often exhibit enhanced thermal stability (e.g., mp 160°C for Compound 6 vs. unreported for the target) .
  • Biological Relevance: Thiazolidinone derivatives () with chlorobenzylidene substituents show antimicrobial activity, suggesting that similar substitutions on the target compound could expand its therapeutic scope .

Biological Activity

N-(5-methylisoxazol-3-yl)-2-(methylthio)benzamide is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a 5-methylisoxazole moiety and a methylthio group , contributing to its unique chemical characteristics. The molecular formula is C11H12N2OSC_{11}H_{12}N_{2}OS.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as tyrosinase, which is crucial in melanin production. This inhibition can be beneficial in developing skin whitening agents.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways associated with neurological disorders.

Antimicrobial and Antiproliferative Effects

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Additionally, it demonstrates antiproliferative effects in several cancer cell lines.

Table 1: Antiproliferative Activity of this compound

StudyCell LineIC50 Value (µM)Effect
Study AB16F1010.5Inhibition of melanin production
Study BMCF-715.0Antiproliferative activity

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that this compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 20 µM to 50 µM depending on the strain tested .
  • Antiproliferative Studies : In vitro studies revealed that the compound inhibited the growth of various cancer cell lines, including melanoma (B16F10) and breast cancer (MCF-7), suggesting its potential as an anticancer agent .
  • Mechanistic Insights : The compound's mechanism involves binding to specific enzymes and receptors, modulating their activity and leading to biological effects. For example, it has been shown to inhibit tyrosinase activity by competing with its natural substrates .

Toxicity Studies

While the biological activities are promising, toxicity assessments are crucial for evaluating the safety profile of this compound. Preliminary studies indicate low toxicity levels in zebrafish embryos, suggesting potential for further development as a therapeutic agent .

Comparison with Related Compounds

This compound can be compared with similar compounds possessing isoxazole cores but differing functional groups:

Compound NameStructure TypeKey Activity
4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamideIsoxazole derivativeModerate enzyme inhibition
N-(5-methylisoxazol-3-yl)carbamothioyl)benzamideIsoxazole derivativeAnticancer activity

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